1-(2-Methylpiperazin-1-YL)butan-2-amine

Description

Chemical Structure and Properties

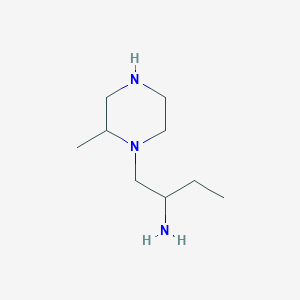

1-(2-Methylpiperazin-1-YL)butan-2-amine (CAS: 315661-57-5) is a secondary amine featuring a butan-2-amine backbone linked to a 2-methylpiperazine moiety. Its molecular formula is C₉H₂₁N₃ (molecular weight: 171.28 g/mol). The compound’s structure combines a flexible four-carbon chain with a methyl-substituted piperazine ring, conferring both lipophilic and hydrophilic properties. The methyl group on the piperazine nitrogen likely modulates electronic effects and steric hindrance, influencing receptor interactions .

Such amines are often intermediates in pharmaceuticals, particularly in central nervous system (CNS) agents, due to piperazine’s affinity for neurotransmitter receptors .

Properties

CAS No. |

315661-57-5 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(2-methylpiperazin-1-yl)butan-2-amine |

InChI |

InChI=1S/C9H21N3/c1-3-9(10)7-12-5-4-11-6-8(12)2/h8-9,11H,3-7,10H2,1-2H3 |

InChI Key |

NWWCWUDRWYAUEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1CCNCC1C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylpiperazin-1-YL)butan-2-amine typically involves the reaction of 2-methylpiperazine with butan-2-amine under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride to form an intermediate, which is then reacted with aqueous hydrazine to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylpiperazin-1-YL)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides under basic conditions.

Common Reagents and Conditions: The compound reacts with reagents like alkyl chlorides, hydrazine, and thionyl chloride under conditions such as reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1-(2-Methylpiperazin-1-YL)butan-2-amine has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

- Opioid Analgesics : Research indicates that compounds similar to this compound exhibit analgesic effects comparable to established opioids like morphine and fentanyl. For instance, studies on related compounds have shown significant analgesic activity in rodent models, suggesting that this compound could be effective in pain management .

- Antimalarial Activity : In the context of antimalarial drug development, derivatives of this compound have been synthesized and evaluated for their efficacy against chloroquine-resistant strains of malaria. These studies demonstrated promising in vitro and in vivo activity, indicating potential for further development as antimalarial agents .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

Cosmetic Formulations

The compound's properties also lend themselves to applications in cosmetic formulations. Its ability to enhance skin penetration and stability makes it a valuable ingredient in dermatological products.

Formulation Benefits

This compound can serve multiple roles within cosmetic formulations:

- Skin Penetration Enhancer : It has been noted for its potential to improve the bioavailability of active ingredients when used in topical formulations. This is crucial for enhancing the effectiveness of skincare products .

- Stabilizer : The compound can act as a stabilizing agent in emulsions, which is essential for maintaining the integrity and shelf-life of cosmetic products.

Case Studies

Research on cosmetic applications has documented the effectiveness of formulations containing this compound:

| Study | Application | Findings |

|---|---|---|

| Brazilian Journal of Pharmaceutical Sciences (2020) | Topical Formulations | Highlighted the importance of skin bioavailability assessment for effective dermatological products . |

Summary and Future Directions

The applications of this compound span across various fields, particularly in medicinal chemistry and cosmetics. Its pharmacological potential as an analgesic and antimalarial agent is supported by preliminary studies, while its role in enhancing cosmetic formulations presents opportunities for innovation in skincare products.

Future research should focus on:

- Clinical Trials : Conducting comprehensive clinical trials to evaluate safety and efficacy in humans.

- Formulation Optimization : Investigating optimal concentrations and combinations with other ingredients to maximize benefits in cosmetic applications.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-YL)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between 1-(2-Methylpiperazin-1-YL)butan-2-amine and related compounds:

Key Comparative Analysis

In contrast, 2-methoxyphenylpiperazine derivatives (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine) exhibit enhanced serotonin receptor affinity due to the electron-donating methoxy group . Pyrimidine-linked piperazines (e.g., 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine) prioritize planar aromatic cores for kinase inhibition, diverging from the flexible butan-2-amine chain in the target compound .

Amine Position and Chain Length

- Butan-2-amine (target compound) vs. butan-1-amine (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine): The position of the amine group affects molecular conformation. Butan-2-amine’s branching may enhance metabolic stability compared to linear butan-1-amine derivatives .

Pharmacological Implications

- Arylpiperazines (e.g., methoxyphenyl or bromophenyl derivatives) are prevalent in antipsychotics (e.g., aripiprazole analogs) due to dopamine D2 and serotonin 5-HT1A/2A receptor interactions .

- The target compound’s methylpiperazine moiety may reduce off-target effects compared to bulkier arylpiperazines, though this requires experimental validation.

Physicochemical Properties

- LogP Values : The methoxyphenyl derivative (LogP ~2.5–3.0) is more lipophilic than the target compound (estimated LogP ~1.8–2.2), impacting blood-brain barrier permeability .

- Molecular Weight : Pyrimidine-linked piperazines (e.g., ~194 g/mol) are smaller, favoring oral bioavailability compared to the target compound (171.28 g/mol) .

Biological Activity

1-(2-Methylpiperazin-1-YL)butan-2-amine, also known as a derivative of piperazine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Aliphatic side chain : The butan-2-amine moiety contributes to its hydrophobic properties.

The compound's chemical formula is , and it has a molecular weight of approximately 142.25 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a series of β-amino alcohols linked to piperazine exhibited significant anti-proliferative activity against various cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), A549 (lung), and MIAPACA (pancreatic) cells. Among these compounds, some demonstrated GI50 values as low as 0.010 μM, indicating potent activity against cancer cell proliferation .

2. Antimicrobial Activity

Piperazine derivatives have been evaluated for antimicrobial properties. In vitro studies have shown that certain piperazine compounds exhibit activity against resistant bacterial strains and fungi, suggesting their potential as therapeutic agents in infectious diseases .

3. Central Nervous System Effects

The compound's structural similarity to known psychoactive substances suggests possible central nervous system (CNS) effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially affecting mood and cognition . Specifically, some studies have reported that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which may influence anxiety and depression treatments.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes key modifications and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and improved cell membrane penetration |

| Variation in piperazine substituents | Altered receptor binding profiles and enhanced selectivity |

| Hydroxyl group introduction | Enhanced solubility and potential for increased bioavailability |

Case Studies

-

Case Study on Anticancer Activity :

A study published in PubMed evaluated a series of piperazine-linked compounds for their anticancer effects. The most potent compound showed significant inhibition of cell growth across multiple cancer types, supporting the hypothesis that structural modifications can enhance therapeutic efficacy . -

In Silico Studies :

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression. These studies suggest that specific conformations of the compound may lead to improved interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.